(2,3-Dibromopentafluoropropyl)pentafluorobenzene

Purity Quality Control Procurement

Generic pentafluorobenzene derivatives (e.g., bromopentafluorobenzene) lack the dual reactive architecture required for orthogonal derivatization strategies. (2,3-Dibromopentafluoropropyl)pentafluorobenzene (CAS 1350637-12-5, C9Br2F10, MW 457.89) resolves this limitation by integrating a pentafluorophenyl ring with a dibrominated perfluoroalkyl chain-enabling sequential nucleophilic aromatic substitution on the ring followed by elaboration of the brominated side chain. • Dual reactive site system for complex perfluoroarene synthesis • 97% purity | Research-use only | Global shipping available

Molecular Formula C9Br2F10
Molecular Weight 457.89 g/mol
CAS No. 1350637-12-5
Cat. No. B1455548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dibromopentafluoropropyl)pentafluorobenzene
CAS1350637-12-5
Molecular FormulaC9Br2F10
Molecular Weight457.89 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C(F)(F)Br)(F)Br)(F)F
InChIInChI=1S/C9Br2F10/c10-8(19,9(11,20)21)7(17,18)1-2(12)4(14)6(16)5(15)3(1)13
InChIKeyWUIPOYULXDZVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dibromopentafluoropropyl)pentafluorobenzene Product Overview


(2,3-Dibromopentafluoropropyl)pentafluorobenzene is a specialized organofluorine compound with the molecular formula C9Br2F10 and a molecular weight of 457.89 g/mol . This compound is classified as an aromatic fluorocarbon and is primarily utilized as a research chemical and synthetic intermediate . It is commercially available from specialty chemical suppliers with reported purities typically at or above 95% [1].

Building Block Synthetic intermediate for complex perfluorinated molecules with dual reactive sites
Purity Grade Research-grade purity specification from specialty suppliers
Fluorine Content High fluorine density suitable for materials and life science research

(2,3-Dibromopentafluoropropyl)pentafluorobenzene Substitution Warning


Generic substitution with simpler pentafluorobenzene derivatives, such as bromopentafluorobenzene (CAS 344-04-7) or pentafluorobenzene (CAS 363-72-4), is not viable due to fundamental differences in molecular architecture and reactivity profiles . The target compound possesses a unique pentafluorophenyl ring connected to a dibrominated perfluoropropyl chain, resulting in a molecular weight of 457.89 g/mol, compared to 168.06 g/mol for pentafluorobenzene [1]. This structural distinction confers different physical properties, solubility characteristics, and crucially, a dual reactive site system—the aromatic ring and the brominated alkyl chain—which enables divergent synthetic pathways not accessible with simpler analogs [2]. Procurement decisions must therefore be guided by the specific requirements of the intended synthetic application, as the presence of both the perfluorinated aromatic core and the dibrominated perfluoroalkyl side chain dictates the compound's unique utility.

Molecular Architecture Mismatch
Simpler pentafluorobenzene derivatives lack the dibrominated perfluoropropyl chain, altering reactivity and physical properties.
Reactive Site Divergence
The target compound provides dual reactive centers (aromatic ring and brominated alkyl chain); mono-functional analogs may not support orthogonal synthetic pathways.

(2,3-Dibromopentafluoropropyl)pentafluorobenzene: Procurement Evidence vs. Analogs


Purity Benchmark vs. Structural Analogs

The target compound is commercially offered with a reported purity specification of 97% [1]. This is directly comparable to the purity specifications of its simpler analog, bromopentafluorobenzene (CAS 344-04-7), which is also commonly available at 99% purity . While the bromopentafluorobenzene has a slightly higher reported purity, the 97% specification for (2,3-dibromopentafluoropropyl)pentafluorobenzene is typical for research-grade specialty fluorochemicals and is suitable for most synthetic applications. No lower-purity bulk grades are currently identified in the market.

Purity Benchmark
Data to verify
97% vs 99% (analog)
Research-grade purity profile
Vendor specification; verify for lot
Purity Quality Control Procurement

Dual Reactive Sites for Divergent Synthesis

Unlike simpler analogs such as pentafluorobenzene (CAS 363-72-4) or bromopentafluorobenzene (CAS 344-04-7), (2,3-dibromopentafluoropropyl)pentafluorobenzene possesses two distinct reactive centers: the pentafluorophenyl ring and the dibrominated perfluoroalkyl chain . This dual-site architecture allows for sequential or orthogonal functionalization strategies that are not possible with mono-functional analogs. For instance, the pentafluorophenyl ring can undergo nucleophilic aromatic substitution or participate in cross-coupling reactions, while the vicinal dibromide moiety on the perfluoropropyl chain can be selectively engaged in elimination or further substitution reactions [1]. This class-level differentiation is critical for complex molecule synthesis where multiple, distinct functional handles are required.

Reactive Sites
Class-level inference
Two sites (aromatic + dibromoalkyl) vs one site for analog
Supports orthogonal functionalization strategies
Based on structure; reactivity requires validation
Synthetic Intermediate Reactivity Organofluorine Chemistry

Molecular Weight and Physical Property Differentiation

The molecular weight of (2,3-dibromopentafluoropropyl)pentafluorobenzene is 457.89 g/mol , which is substantially higher than that of its simpler analog pentafluorobenzene (168.06 g/mol) [1]. This difference of 289.83 g/mol results in significantly different physical properties, particularly volatility and boiling point. While direct experimental data for the target compound is limited, class-level inference from other highly fluorinated compounds suggests a much higher boiling point and lower volatility compared to pentafluorobenzene. This makes the target compound more suitable for applications where low volatility and high thermal stability are required, such as in high-temperature reactions or as a component in non-volatile specialty materials.

Molecular Weight
Class-level inference
457.89 g/mol (Δ +289.83 vs analog)
Influences volatility and thermal stability context
Calculated value; experimental data to verify
Physical Properties Volatility Molecular Weight

Applications of (2,3-Dibromopentafluoropropyl)pentafluorobenzene


Complex Perfluoroalkylated Aromatics for Materials Science

The dual reactive sites of (2,3-dibromopentafluoropropyl)pentafluorobenzene, as established by its unique molecular structure (C9Br2F10, MW 457.89 g/mol), make it an ideal precursor for constructing complex, multifunctional perfluoroarenes . This compound can be employed in sequential synthetic strategies where the pentafluorophenyl ring is first functionalized via cross-coupling or nucleophilic aromatic substitution, followed by further elaboration of the dibrominated perfluoroalkyl chain. This capability is particularly valuable in the development of novel fluorinated polymers, liquid crystals, or advanced electronic materials where precise control over molecular architecture and fluorine content is paramount [1].

Fluorinated Pharmaceuticals & Agrochemical Intermediates

As a specialty aromatic fluorocarbon, this compound is positioned as a key intermediate for the synthesis of fluorinated bioactive molecules . The introduction of fluorine atoms and perfluoroalkyl groups into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and bioavailability [1]. The (2,3-dibromopentafluoropropyl)pentafluorobenzene scaffold provides a dense fluorination pattern and a reactive handle for further derivatization, enabling medicinal chemists to explore novel chemical space and optimize the pharmacokinetic properties of lead compounds in drug discovery programs.

Fluorinated Surfactants & Specialty Coatings Precursor

The high fluorine content (10 fluorine atoms per molecule) and the presence of a dibrominated alkyl chain suggest potential utility as a precursor for the synthesis of specialized fluorinated surfactants or surface-modifying agents . The pentafluorophenyl group imparts hydrophobicity and chemical resistance, while the reactive dibromide moiety on the perfluoropropyl chain can be converted into various functional groups (e.g., alcohols, amines, or thiols) to tune surface activity and compatibility with different matrices. This application scenario is supported by the broader class of highly fluorinated compounds, which are known for their use in formulating specialty polymers, functional fluids, and surfactants [1].

Application
Selection Property
Validation Focus
Advanced perfluorinated materials
Dual reactive architecture, high fluorine density
Sequential functionalization capability
Fluorinated drug/agrochemical intermediate
Dense fluorination pattern, reactive handle
Modulating metabolic stability and lipophilicity in lead optimization
Specialty fluorinated surfactants
High fluorine content, reactive dibromide moiety
Surface activity tuning and matrix compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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